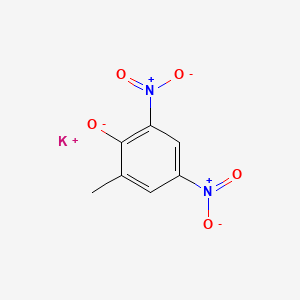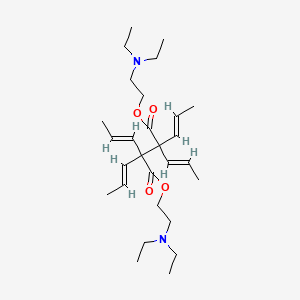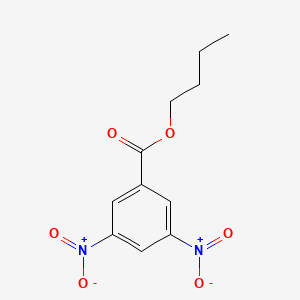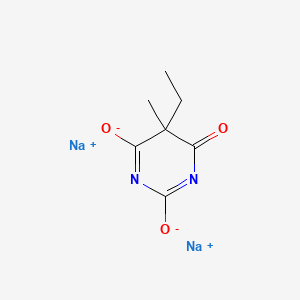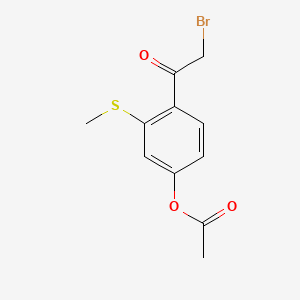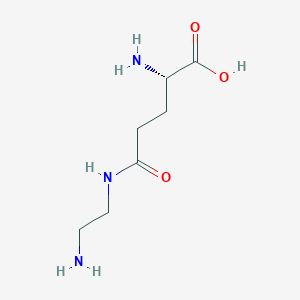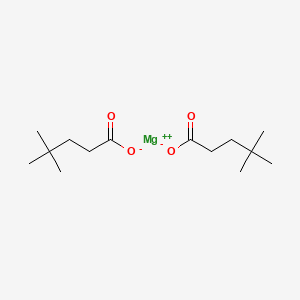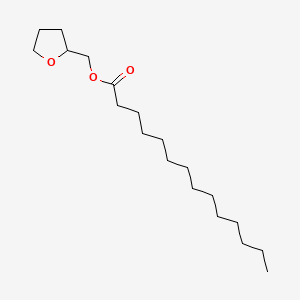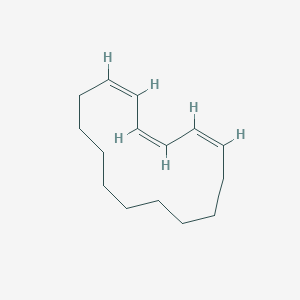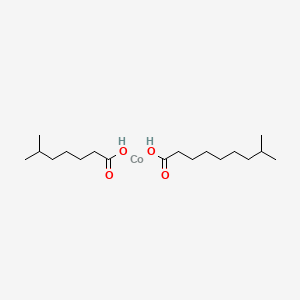
(Isodecanoato-O)(isooctanoato-O)cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (isodecanoato-O)(isooctanoato-O)cobalt typically involves the reaction of cobalt salts with isodecanoic acid and isooctanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the cobalt ion. The reaction mixture is heated to facilitate the formation of the coordination complex, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using cobalt chloride or cobalt nitrate as the cobalt source. The acids, isodecanoic acid and isooctanoic acid, are added in stoichiometric amounts, and the reaction is conducted in a solvent such as toluene or xylene. The mixture is refluxed, and the product is purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(isodecanoato-O)(isooctanoato-O)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions using phosphines or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
(isodecanoato-O)(isooctanoato-O)cobalt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for studying cobalt-containing enzymes.
Medicine: Explored for its potential use in cobalt-based drugs and as a contrast agent in medical imaging.
Industry: Utilized in the production of coatings, adhesives, and as a drying agent in paints and varnishes.
Mecanismo De Acción
The mechanism of action of (isodecanoato-O)(isooctanoato-O)cobalt involves the coordination of the cobalt center with various ligands. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The molecular targets include organic substrates that can coordinate with the cobalt center, leading to catalytic transformations. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetate: Similar in terms of cobalt coordination but with acetate ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands, used as a catalyst.
Uniqueness
(isodecanoato-O)(isooctanoato-O)cobalt is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. The combination of isodecanoic acid and isooctanoic acid ligands provides a unique steric and electronic environment around the cobalt center, making it suitable for specific catalytic applications.
Propiedades
Número CAS |
84282-05-3 |
|---|---|
Fórmula molecular |
C18H36CoO4 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
cobalt;6-methylheptanoic acid;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Co/c1-9(2)7-5-3-4-6-8-10(11)12;1-7(2)5-3-4-6-8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
RFMQXLHAMLMLGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCC(=O)O.CC(C)CCCCC(=O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
